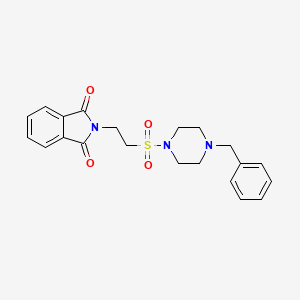

2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Descripción general

Descripción

2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as an acetylcholinesterase inhibitor. This compound is characterized by its isoindoline-1,3-dione core, which is linked to a benzylpiperazine moiety through a sulfonyl ethyl chain. The structural features of this compound make it a promising candidate for various biochemical and pharmacological studies.

Mecanismo De Acción

Target of Action

The primary target of the compound “2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione” is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . The increased concentration of acetylcholine enhances cholinergic transmission, improving cognitive function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . This results in enhanced cholinergic transmission, which plays a crucial role in memory and learning processes .

Result of Action

The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced cholinergic transmission, which can improve cognitive function . Therefore, this compound could potentially be used in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

The compound 2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione interacts with the enzyme acetylcholinesterase . This interaction is characterized by the compound’s ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in nerve function .

Cellular Effects

In the context of cellular effects, this compound’s inhibition of acetylcholinesterase can enhance the duration of action of acetylcholine in the synaptic cleft, potentially improving conditions associated with decreased acetylcholine levels, such as Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves binding to acetylcholinesterase, preventing the hydrolysis of acetylcholine . This results in an increased duration of acetylcholine action, which can have significant effects on nerve function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione typically involves multiple steps:

Formation of Isoindoline-1,3-dione Core: The isoindoline-1,3-dione core can be synthesized through the cyclization of phthalic anhydride with primary amines under acidic conditions.

Attachment of Sulfonyl Ethyl Chain: The sulfonyl ethyl chain is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

Coupling with Benzylpiperazine: The final step involves the nucleophilic substitution reaction where the benzylpiperazine is coupled to the sulfonyl ethyl intermediate. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Sulfide, thiol derivatives.

Substitution: Various substituted benzylpiperazine derivatives.

Aplicaciones Científicas De Investigación

Structural Overview

- Chemical Formula : C₁₁H₂₃N₃O₄S

- Molecular Weight : 413.5 g/mol

- CAS Number : 919756-90-4

The compound features an isoindoline-1,3-dione core linked to a benzylpiperazine moiety through a sulfonyl ethyl chain. This unique structure plays a crucial role in its biological activity.

Scientific Research Applications

The primary applications of 2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione are concentrated in the following areas:

Medicinal Chemistry

Acetylcholinesterase Inhibition

The compound has been identified as a potential acetylcholinesterase inhibitor, which is critical for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic signaling .

Mechanism of Action

The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity. This interaction leads to increased levels of acetylcholine in the brain, which may improve cognitive function in affected patients .

Biochemical Studies

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway significantly. Enhanced acetylcholine levels can potentially ameliorate symptoms associated with cholinergic deficits in neurodegenerative conditions .

Cellular Effects

In vitro studies have indicated that this compound can enhance synaptic transmission and improve cognitive functions in models that simulate Alzheimer’s disease pathology .

Synthesis and Development

The synthesis of this compound involves several key steps:

- Formation of Isoindoline Core : This is achieved through cyclization reactions involving phthalic anhydride and primary amines.

- Sulfonylation Reaction : The introduction of the sulfonyl ethyl chain is performed using sulfonyl chlorides under basic conditions.

- Coupling with Benzylpiperazine : The final step involves nucleophilic substitution where benzylpiperazine is coupled to the sulfonyl ethyl intermediate .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

- Neuroprotective Effects : Research indicated that treatment with this compound resulted in improved cognitive performance in animal models of Alzheimer's disease, suggesting its potential as a neuroprotective agent .

- In Vitro Assays : The compound demonstrated significant inhibitory activity against acetylcholinesterase with IC50 values comparable to established inhibitors like Donepezil, indicating its viability as a therapeutic candidate .

- Toxicological Studies : Preliminary toxicity assessments showed low cytotoxicity against neuronal cell lines (PC12), supporting its safety profile for further development .

Comparación Con Compuestos Similares

Similar Compounds

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.

Galantamine: An alkaloid that also inhibits acetylcholinesterase.

Uniqueness

2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is unique due to its specific structural features, such as the isoindoline-1,3-dione core and the benzylpiperazine moiety. These features contribute to its distinct binding affinity and inhibitory potency compared to other acetylcholinesterase inhibitors .

Actividad Biológica

2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione (CAS No. 919756-90-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structural characteristics.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 413.5 g/mol. The structure includes a benzylpiperazine moiety linked via a sulfonyl group to an isoindoline-1,3-dione core. This specific arrangement is thought to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O4S |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 919756-90-4 |

Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is crucial for enhancing cholinergic transmission, which is often impaired in Alzheimer's disease.

Acetylcholinesterase Inhibition

A study demonstrated that derivatives of isoindoline compounds showed varying degrees of AChE inhibition, with some exhibiting IC50 values significantly lower than donepezil, a standard treatment for AD. For instance, certain derivatives had IC50 values as low as 7.1 nM, indicating potent inhibitory activity .

Inhibition of Amyloid Beta Aggregation

In addition to AChE inhibition, these compounds have also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The ability to prevent or reduce amyloid aggregation is a promising avenue for therapeutic intervention .

Research Findings and Case Studies

Several studies have focused on the biological activity and potential therapeutic applications of compounds related to this compound:

- Multi-target Directed Ligands :

- Crystal Structure Analysis :

- Comparative Studies :

Propiedades

IUPAC Name |

2-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c25-20-18-8-4-5-9-19(18)21(26)24(20)14-15-29(27,28)23-12-10-22(11-13-23)16-17-6-2-1-3-7-17/h1-9H,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAYYTWDLJUNIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.